molecular formula C18H14Cl2N2O4S B4628127 N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide

N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide

Cat. No. B4628127
M. Wt: 425.3 g/mol
InChI Key: FNGMJAWYQDJLBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the creation of novel compounds with anti-tubercular activity includes reactions between various aromatic ketones and aldehydes, further processed with hydroxylamine hydrochloride and other reagents to yield the desired product. These methods demonstrate the complexity and versatility in synthesizing compounds with specific functional groups and biological activities (Dighe et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, and elemental analysis, providing insights into the compound's composition and structure. This analytical approach is crucial for confirming the presence of specific functional groups and understanding the compound's overall molecular architecture (Dighe et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide can be inferred from studies on similar structures. For example, the reaction of aromatic compounds with sulfene and the subsequent cycloaddition processes highlight the reactivity of such molecules under different chemical conditions. These reactions are pivotal for synthesizing new derivatives with potentially enhanced biological or chemical properties (Bargagna et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. Studies on related compounds provide valuable data on how structural differences impact these properties, influencing the compound's behavior in biological or chemical systems (Calcagni et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are critical for understanding the compound's utility in scientific research. Analytical methods such as spectroscopy and chromatography are essential tools for investigating these properties and predicting the compound's interactions in complex mixtures (Calcagni et al., 2009).

Scientific Research Applications

Advanced Material Synthesis

Thermally Stable Polymers

N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide has contributed to the synthesis of new types of soluble, thermally stable polymers. These polymers exhibit enhanced solubility and inherent viscosity, crucial for various industrial applications, including coatings and advanced composite materials (Mehdipour-Ataei & Hatami, 2007).

High-Performance Polymeric Materials

The compound has also been utilized in the development of novel polyamides with enhanced solubility, processability, and exceptional mechanical and thermal properties. These materials, containing sulfone-ether linkages and xanthene cardo groups, show potential as high-performance polymeric materials due to their significant thermal stability and mechanical strength (Sheng et al., 2010).

Biomedical Research

Antimicrobial Activity

Research has explored the synthesis of new compounds containing N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide that exhibit significant antimicrobial activity. These compounds, integrating β-lactam, cyclic imide, and sulfonamido groups, have demonstrated high biological activity against various bacterial and fungal strains, offering potential for developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

properties

IUPAC Name

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-11-17(6-7-26-11)18(23)21-14-2-4-16(5-3-14)27(24,25)22-15-9-12(19)8-13(20)10-15/h2-10,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGMJAWYQDJLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide
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N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide
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N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide

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